4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c1-7-9(10(13)14)16-11(15)12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNTVZQDOLJKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Phenylthiourea
The primary route involves cyclocondensation of α-halo carbonyl precursors with phenylthiourea. Ethyl 2-chloroacetoacetate reacts with phenylthiourea in ethanol under reflux to form the thiazole core. This method, adapted from Chem. Commun. (2004), leverages the nucleophilic attack of the thiourea sulfur on the α-carbon of the chloroacetoacetate, followed by cyclization.
Reaction Mechanism :
- Nucleophilic Substitution : Phenylthiourea attacks ethyl 2-chloroacetoacetate, displacing chloride.
- Cyclization : Intramolecular dehydration forms the 2,3-dihydrothiazole ring.
- Oxidation : The thione (C=S) group remains intact, yielding the 2-thioxo moiety.
Optimized Conditions :
- Solvent : Ethanol (500 mL per 100 g substrate)
- Temperature : Reflux (78°C) for 5 hours
- Molar Ratio : 1:1.05 (ethyl 2-chloroacetoacetate : phenylthiourea)
- Yield : 78–82% after crystallization.
Intermediate Isolation :
The ethyl ester intermediate, ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, is purified via hexane-water partitioning. ¹H NMR (CDCl₃, 75 MHz) confirms regiochemistry: δ 1.35 (t, 3H, COOCH₂CH₃), 2.45 (s, 3H, C4-CH₃), 4.30 (q, 2H, COOCH₂), 7.25–7.50 (m, 5H, C3-Ph).
Hydrolysis of the Ethyl Ester to Carboxylic Acid
The ester intermediate undergoes alkaline hydrolysis to yield the carboxylic acid.
Procedure :
- Saponification : The ester (1 mol) is refluxed with NaOH (2.5 mol) in aqueous ethanol (40% v/v) for 6 hours.
- Acidification : The mixture is cooled, acidified with HCl (6M) to pH 2–3, and filtered.
- Recrystallization : The crude acid is recrystallized from ethanol-water (1:3).
Yield : 89–92% (purity >98% by HPLC).
Analytical Characterization
Spectroscopic Data
Purity and Stability
- HPLC : >99% purity (C18 column, 0.1% TFA in acetonitrile/water).
- Stability : Stable at 25°C for 6 months; decomposes above 150°C.
Industrial-Scale Considerations
Cost-Effective Feedstocks
Waste Management
- Byproducts : NaCl (non-hazardous, aqueous disposal).
- Solvent Recovery : Ethanol is distilled and reused (85% recovery).
Chemical Reactions Analysis
4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biochemical Properties
This compound exhibits significant biochemical activity, influencing various cellular processes:
- Enzyme Inhibition : It has been reported to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory responses. This inhibition can lead to reduced inflammation and pain relief in various conditions.
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest. This effect is attributed to its ability to alter cell signaling pathways and gene expression.
Applications in Research
The applications of this compound extend across various domains of scientific research:
Medicinal Chemistry
- Anti-inflammatory Agents : Due to its enzyme inhibition properties, it is being explored as a potential anti-inflammatory agent.
- Cancer Therapeutics : Its ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer drug.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of thiazole derivatives, compounds similar to 4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid were tested against various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis at specific concentrations. The mechanism was linked to the modulation of key signaling pathways involved in cell survival .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory effects of thiazole compounds. The study demonstrated that these compounds could effectively reduce inflammatory markers in vitro and in vivo models. The findings support the potential use of this compound as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Key structural variations among thiazole derivatives include:
- Substituent positions : Shifting the methyl or phenyl group alters steric and electronic profiles. For example, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (melting point: 214–215°C) exhibits a higher melting point than its isomer 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid (201–203°C), likely due to differences in crystal packing .
- Thioxo vs. oxo groups : Replacing the thioxo group with an oxo (C=O) group, as in 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid, reduces sulfur-related reactivity and may decrease hydrogen-bonding capacity .
Functional Group Modifications
- Trifluoromethylphenylamino groups: 5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid () introduces strong electron-withdrawing effects via the CF₃ group, which may enhance metabolic stability in drug design .
Data Tables
Table 1. Structural and Physical Properties of Selected Thiazole Derivatives
Discussion of Key Findings
- Synthetic challenges: notes discontinuation of a structurally similar compound (1-(4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)ethanone), possibly due to synthetic complexity or stability issues, which may also apply to the target compound .
- Thermal stability : The higher melting point of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (214–215°C) compared to its isomer suggests substituent positioning critically impacts solid-state properties .
Biological Activity
4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid (CAS No. 488733-52-4) is a heterocyclic compound characterized by its thiazole ring structure. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₁₁H₉NO₂S₂
- Molecular Weight : 251.32 g/mol
- Structure : The compound features a thiazole ring with a carboxylic acid functional group, contributing to its reactivity and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported an IC₅₀ value of approximately 1.61 µg/mL against Jurkat cells, indicating potent antitumor activity . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |
|---|---|---|
| Jurkat | 1.61 | Induction of apoptosis |
| HT29 | 1.98 | Cell cycle arrest |
| A431 | < 2.0 | Inhibition of Bcl-2 protein |
Anti-inflammatory Effects
The compound has been shown to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play critical roles in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. Inhibiting these pathways can reduce inflammation and associated pain.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. The compound's thiazole moiety is known for contributing to its ability to disrupt microbial cell membranes and inhibit growth .
The biological activity of this compound is closely related to its chemical structure. The thiazole ring system is crucial for its interaction with biological targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways, leading to reduced synthesis of inflammatory mediators.
- Cell Signaling Modulation : It alters signaling pathways that regulate cell proliferation and survival, particularly in cancer cells.
- Oxidative Stress Response : The compound may enhance cellular defense mechanisms against oxidative stress by modulating reactive oxygen species (ROS) levels .
Case Studies
A notable case study involved the evaluation of this compound's effects on human cancer cell lines. Treatment with varying concentrations demonstrated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent. Additionally, the compound was tested in combination with standard chemotherapeutic agents, showing synergistic effects that could enhance therapeutic outcomes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for preparing 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid?
- Methodology : A common approach involves refluxing intermediates (e.g., substituted thiazolidinones) with acetic acid and sodium acetate, followed by crystallization and purification via recrystallization (e.g., DMF/acetic acid mixtures) . For thioxo-group incorporation, thiourea derivatives or sulfur-containing reagents are typically employed. Reaction monitoring via TLC and characterization by NMR/IR is critical to confirm product identity .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- HPLC : Assess purity (>97%) using C18 columns and UV detection (λ = 254 nm) .
- NMR : Compare experimental - and -NMR spectra with theoretical predictions to identify discrepancies (e.g., shifts due to hydrogen bonding or crystallinity) .
- FT-IR : Confirm functional groups (e.g., C=O at ~1700 cm, thioxo S=O at ~1250 cm) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies:
- Store samples in amber glass bottles at -20°C to prevent photodegradation .
- Monitor degradation via HPLC under stress conditions (e.g., 40°C/75% RH for 4 weeks).
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or predict reactivity of this thiazole derivative?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like Gaussian or ORCA can predict regioselectivity in cyclization steps . Pair computational data with experimental validation (e.g., ICReDD’s reaction path search methods) to refine synthetic routes .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodology :
- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded spectra .
- Compare experimental melting points (e.g., 201–203°C for 2-methyl-4-phenyl analogs ) with literature to identify polymorphic variations.
- Cross-reference PubChem data for analogous compounds (e.g., 2-(3,4-difluorophenyl)-4-methyl derivatives) to contextualize deviations .
Q. How does the thioxo group influence bioactivity in molecular docking studies?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets (e.g., enzymes). The thioxo group may enhance binding via sulfur-mediated hydrogen bonds or hydrophobic interactions .
- Validate predictions with in vitro assays (e.g., enzyme inhibition) using derivatives with modified substituents (e.g., trifluoromethyl groups ).
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
